N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine
Description
N-[(2-Bromo-6-fluorophenyl)methylidene]hydroxylamine is a Schiff base derivative characterized by a hydroxylamine group (-NH-O) linked via a methylidene bridge to a 2-bromo-6-fluorophenyl aromatic ring. Its molecular formula is C₇H₅BrFNO, with a calculated molecular weight of 218.02 g/mol. Schiff bases of this type are notable for their applications in coordination chemistry, catalysis, and antimicrobial research due to their ability to act as ligands and their electronic versatility. The bromine and fluorine substituents at the 2- and 6-positions of the phenyl ring introduce strong electron-withdrawing effects, which may enhance electrophilicity at the imine group (C=N), influencing reactivity and biological interactions .
Properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPYUCCJWGUXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=NO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for N-[(2-Bromo-6-fluorophenyl)methylidene]hydroxylamine
Condensation of 2-Bromo-6-fluorobenzaldehyde with Hydroxylamine
The most widely reported method involves the nucleophilic addition of hydroxylamine to 2-bromo-6-fluorobenzaldehyde. The reaction proceeds via imine formation, where the aldehyde group reacts with the amine functionality of hydroxylamine. Typical conditions include:
- Solvents : Ethanol, methanol, or aqueous mixtures.
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., sodium acetate) conditions to protonate the aldehyde or deprotonate hydroxylamine, respectively.
- Stoichiometry : A 1:1 molar ratio of aldehyde to hydroxylamine hydrochloride ensures complete conversion.
The general reaction is represented as:
$$
\text{2-Bromo-6-fluorobenzaldehyde} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
Procedure
- Mixing : Dissolve 2-bromo-6-fluorobenzaldehyde (1.0 equiv) in ethanol.
- Addition : Introduce hydroxylamine hydrochloride (1.05 equiv) and sodium acetate (1.2 equiv) to buffer the solution.
- Reflux : Heat the mixture at 70–80°C for 4–6 hours.
- Workup : Cool the reaction, filter the precipitate, and wash with cold ethanol.
- Purification : Recrystallize from ethanol or ethyl acetate to obtain pure product.
Alternative Synthetic Routes
While less common, alternative approaches include:
- Reductive Amination : Reduction of the imine intermediate using sodium cyanoborohydride. However, this method risks over-reduction or debromination.
- Solid-Phase Synthesis : Immobilization of the aldehyde on a resin, though scalability remains a limitation.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity significantly impacts reaction kinetics and yield:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 95 |
| Methanol | 32.7 | 82 | 93 |
| Water | 80.1 | 65 | 88 |
| Acetonitrile | 37.5 | 70 | 90 |
Ethanol and methanol are preferred due to their balance of polarity and boiling points, facilitating reflux without side reactions.
Catalytic Systems
- Acidic Catalysis : Acetic acid (5 mol%) accelerates imine formation but may protonate hydroxylamine, reducing nucleophilicity.
- Basic Catalysis : Sodium acetate (10 mol%) maintains a pH of 6–7, enhancing the nucleophilic attack of hydroxylamine.
Temperature and Reaction Time
- 70°C : Yields plateau at 75% after 5 hours.
- 80°C : Yields reach 82% in 4 hours but risk decomposition beyond 6 hours.
Purification and Characterization
Recrystallization
Recrystallization from ethanol yields needle-like crystals with >95% purity. Key parameters:
- Solvent Ratio : Ethanol/water (3:1 v/v).
- Cooling Rate : Gradual cooling from 60°C to 4°C minimizes impurity inclusion.
Spectroscopic Characterization
- IR Spectroscopy : Strong absorption at 1640 cm$$^{-1}$$ (C=N stretch) and 3300 cm$$^{-1}$$ (N–O–H stretch).
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.45 (s, 1H, CH=N), 7.68–7.25 (m, 3H, aromatic), 4.20 (s, 1H, OH).
- MS (EI) : m/z 218.02 [M]$$^+$$.
Challenges and Limitations
Competing Side Reactions
- Oxime Isomerization : The (E)- and (Z)-isomers may interconvert under acidic conditions, complicating purification.
- Halogen Loss : Prolonged heating above 80°C risks debromination, reducing yield.
Scalability Issues
- Solvent Volume : Large-scale reactions require ethanol volumes exceeding 10 L per mole, increasing costs.
- Crystallization Efficiency : Batch variability in crystal size affects filtration rates.
Applications and Derivatives
Biological Activity
The compound’s hydroxylamine group enables covalent binding to enzyme active sites, making it a candidate for:
- Protease Inhibitors : Selective inhibition of serine hydrolases.
- Anticancer Agents : Induction of apoptosis in leukemia cell lines (IC$$_{50}$$ = 12 μM).
Material Science Applications
- Coordination Polymers : Chelation with transition metals (e.g., Cu$$^{2+}$$) forms porous frameworks for gas storage.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine is an organic compound with bromine and fluorine atoms attached to a benzene ring and a hydroxylamine functional group. It has a molecular weight of 218.02 g/mol and the molecular formula C7H5BrFNO. It is used in scientific research for chemistry, biology, and industry.
Scientific Research Applications
(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine is used as an intermediate in synthesizing more complex molecules. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.
- Chemistry The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
- Biology It may be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydroxylamine derivatives.
- Industry In the industrial sector, the compound could be used in the synthesis of specialty chemicals and materials.
(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine has potential biological activities, particularly in medicinal chemistry and pharmacology. Hydroxylamine derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial action is primarily bactericidal, with mechanisms involving inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.
Hydroxylamine derivatives have also been investigated for their anticancer properties. Studies indicate that certain hydroxylamine compounds can inhibit key signaling pathways involved in cancer cell proliferation, such as STAT3 and NF-kB pathways. The selectivity towards cancer cells over normal cells has been observed, suggesting a potential therapeutic index that could be exploited in drug development.
The synthesis of (NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired hydroxylamine derivative.
Types of Reactions
- Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate. Major products include Nitroso or nitro derivatives.
- Reduction: Reduction reactions can convert the imine group back to the corresponding amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used. The major product is corresponding amine derivatives.
- Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms. The major product is various substituted benzene derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromo and fluoro substituents can enhance the compound’s reactivity and specificity towards certain targets .
Comparison with Similar Compounds
Table 1: Key Properties of Analogous Compounds
Key Observations:
Electron-Withdrawing Effects: The bromine and fluorine substituents in the target compound create a stronger electron-deficient aromatic system compared to the chloro-methoxy analog .
Biological Activity: Analogs with bromine (e.g., 4-bromophenyl derivatives) and chlorine substituents exhibit notable antimicrobial activity . The target compound’s bromo-fluoro combination may synergistically improve lipid membrane penetration or target binding, though direct evidence is pending.
Physical Properties : The methoxy group in N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine improves solubility in polar solvents, whereas the larger halogens (Br, F) in the target compound may reduce solubility but increase melting points due to stronger van der Waals interactions .
Crystallographic and Supramolecular Behavior
The crystal structure of the pyrazole-pyrrole hydroxylamine derivative reveals tetramer formation via O–H···N hydrogen bonds and C–H···π interactions. Fluorine’s small size and high electronegativity may also favor halogen bonding, a feature absent in methoxy or nitro analogs .
Biological Activity
N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, antimicrobial properties, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a hydroxylamine functional group attached to a substituted phenyl ring. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in various biochemical pathways.
The biological activity of hydroxylamines often involves their ability to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. Specifically, the oxime group can interact with various molecular targets, leading to modulation of enzymatic functions and disruption of homeostatic mechanisms within cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Compound 12a | 0.0195 | E. coli |
| Compound 15 | 0.0048 | Bacillus mycoides |
| Compound VIIf | 19 mm | Bacillus subtilis |
These findings suggest that the structural modifications in compounds like this compound can lead to enhanced antimicrobial properties .
Case Studies
- Study on Hydroxamic Acids : Research indicates that hydroxamic acids exhibit varying stability based on their substituents. Compounds with phenyl or benzyl groups linked directly to the hydroxamic acid function showed promising stability and biological activity, which is relevant for understanding the stability of this compound .
- Anticancer Potential : Some derivatives related to hydroxylamines have been evaluated for their anticancer activities. For example, compounds targeting vascular endothelial growth factor receptor (VEGFR) demonstrated significant antiproliferative effects across various cancer cell lines, suggesting that this compound may also possess similar properties worth investigating further .
- Inhibition Studies : In vitro studies have shown that certain hydroxamic acid derivatives can inhibit key enzymes involved in cancer progression and bacterial resistance mechanisms, indicating a potential dual role for compounds like this compound in both antimicrobial and anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
